molecular formula C12H15N5O4S B1328112 ({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid CAS No. 1170227-40-3

({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid

Cat. No.: B1328112
CAS No.: 1170227-40-3
M. Wt: 325.35 g/mol
InChI Key: VEDATRHZWFMGFY-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring structure incorporating both pyrazole and oxadiazole heterocycles. The molecular formula is established as C₁₂H₁₅N₅O₄S with a molecular weight of 325.34 daltons. The compound features a 1,5-dimethyl-1H-pyrazol-4-yl moiety connected through a methyl linker to a carbamoyl group, which is further attached to a 1,2,4-oxadiazol-3-yl ring system. This oxadiazole ring is then linked via a methyl bridge to a sulfur atom that connects to an acetic acid functional group.

The structural complexity of this compound introduces several potential isomeric considerations. The pyrazole ring exists in a substituted form with methyl groups at the 1 and 5 positions, which eliminates tautomeric ambiguity that might otherwise exist in unsubstituted pyrazoles. The 1,2,4-oxadiazole ring system represents one of several possible oxadiazole isomers, differing from 1,3,4-oxadiazole and 1,2,3-oxadiazole structural variants. This specific regioisomer arrangement significantly influences the electronic properties and potential biological activity of the compound.

The thioacetic acid component introduces additional structural considerations, as thioacetic acid exists exclusively in the thiol tautomeric form rather than the thione alternative. This tautomeric preference is attributed to the strength of the carbon-oxygen double bond, which influences the overall molecular stability and reactivity patterns. The sulfur atom serves as a crucial linker between the heterocyclic core and the carboxylic acid functionality, providing flexibility while maintaining electronic conjugation throughout the molecular framework.

Structural Component Chemical Description Molecular Contribution
Pyrazole Ring 1,5-dimethyl-1H-pyrazol-4-yl C₅H₇N₂
Oxadiazole Ring 1,2,4-oxadiazol-3-yl C₂HN₂O
Thioacetic Acid Methylthioacetic acid C₂H₃OS
Amide Linker Carbamoyl group CHN₂O
Methyl Bridges Two methylene groups C₂H₄

X-ray Crystallographic Analysis of Molecular Geometry

While specific x-ray crystallographic data for ({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid is not available in the current literature, structural insights can be derived from crystallographic studies of related heterocyclic compounds. The crystal structure analysis of 4-chloro-1H-pyrazole provides valuable comparative information about pyrazole ring geometry and intermolecular interactions. This related compound crystallizes in the orthorhombic space group with hydrogen-bonded trimeric molecular assemblies, suggesting that similar hydrogen bonding patterns might be observed in the target compound.

The thioacetic acid component can be compared with other thioester-containing compounds such as [(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid. This related compound shares the thioacetic acid functionality but incorporates a 1,3,4-oxadiazole ring system instead of the 1,2,4-oxadiazole variant. The molecular weight difference (174.18 versus 325.34 daltons) reflects the additional pyrazole ring system and carbamoyl linker in the target compound. The boiling point of the simpler analogue (372°C at 760 millimeters of mercury) provides a reference point for predicting thermal stability properties.

Structural comparisons with pyrazole derivatives such as 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetic acid and 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid reveal important differences in substitution patterns and their effects on molecular properties. These compounds share the dimethylpyrazole core but differ in the position of acetic acid attachment and the absence of the oxadiazole ring system. The molecular weights (154.17 daltons for both isomers) are significantly lower than the target compound, emphasizing the structural complexity introduced by the oxadiazole ring and thioacetic acid components.

The novel pyrazoline amidoxime and 1,2,4-oxadiazole analogues studied in related research provide additional comparative insights. These compounds demonstrate the versatility of oxadiazole chemistry and the potential for diverse biological activities. The synthesis approaches used for these related compounds, involving cyclization reactions and ring-closing procedures, suggest similar synthetic strategies might be applicable to the target compound.

Related Compound Molecular Weight Key Structural Differences Shared Features
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine 179.18 1,3,4-oxadiazole, amine group Dimethylpyrazole core
[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid 174.18 No pyrazole ring Thioacetic acid functionality
2-(1,5-dimethyl-1H-pyrazol-3-yl)acetic acid 154.17 No oxadiazole ring Dimethylpyrazole, carboxylic acid
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid 154.17 Different substitution pattern Dimethylpyrazole framework

Properties

IUPAC Name

2-[[5-[(1,5-dimethylpyrazol-4-yl)methylcarbamoyl]-1,2,4-oxadiazol-3-yl]methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4S/c1-7-8(4-14-17(7)2)3-13-11(20)12-15-9(16-21-12)5-22-6-10(18)19/h4H,3,5-6H2,1-2H3,(H,13,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDATRHZWFMGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=NC(=NO2)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches

  • Condensation of hydrazines with 1,3-dicarbonyl compounds : The classical method involves reacting 1,3-diketones or β-ketoesters with hydrazine derivatives under acidic or neutral conditions to form pyrazole rings. For 1,5-dimethyl substitution, methyl-substituted diketones or methylated hydrazines are used to introduce methyl groups at the 1 and 5 positions of the pyrazole ring.

  • Catalytic methods : Iron-catalyzed regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols has been reported, offering high yields and functional group tolerance. Ruthenium(II)-catalyzed intramolecular oxidative CN coupling is another advanced method for tri- and tetra-substituted pyrazoles, employing dioxygen as an oxidant.

  • Microwave-assisted synthesis : Microwave activation under solvent-free conditions accelerates the formation of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds, enhancing reaction rates and yields.

Construction of the 1,2,4-Oxadiazole Ring

Common Synthetic Routes

  • Cyclization of amidoximes with carboxylic acid derivatives : The oxadiazole ring is typically formed by cyclodehydration of amidoximes with esters, acid chlorides, or carboxylic acids under dehydrating conditions (e.g., using phosphorus oxychloride or carbodiimides).

  • Multicomponent reactions (MCRs) : Efficient assembly of oxadiazole rings can be achieved via MCRs involving amidoximes, nitriles, and electrophiles, which provide high atom economy and reduced waste.

  • Use of carbonyldiimidazole (CDI) : CDI is employed to activate carboxylic acids or amides facilitating cyclization to oxadiazole rings under mild conditions, preserving sensitive substituents.

Representative Synthetic Route for the Target Compound

A plausible synthetic sequence based on literature precedents is as follows:

Step Reaction Conditions Notes
1 Synthesis of 1,5-dimethyl-1H-pyrazole-4-methylamine Condensation of methyl-substituted diketone with hydrazine hydrate Acidic or neutral medium, reflux
2 Formation of amidoxime intermediate Reaction of appropriate nitrile with hydroxylamine hydrochloride Mild basic conditions
3 Coupling of amidoxime with carboxylic acid derivative Cyclodehydration using carbonyldiimidazole (CDI) or POCl3 Anhydrous solvent, controlled temperature
4 Introduction of thioacetic acid group Nucleophilic substitution of halomethyl oxadiazole intermediate with thioglycolic acid Polar aprotic solvent, base catalysis
5 Final purification Chromatography or recrystallization Ensures high purity and yield

Detailed Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield (%) Reference
1 1,3-dimethyl-1,3-diketone + hydrazine hydrate Ethanol Reflux (80°C) 4-6 h 75-85
2 Nitrile + hydroxylamine hydrochloride + base Methanol/water Room temp to 50°C 2-3 h 80-90
3 Amidoxime + CDI or POCl3 Dichloromethane or DMF 0-25°C 3-5 h 70-80
4 Halomethyl oxadiazole + thioglycolic acid + base (e.g., triethylamine) DMF or DMSO 50-70°C 6-8 h 65-75
5 Purification Various Ambient - >95 (purity) -

Mechanistic Insights and Optimization

  • The pyrazole ring formation proceeds via nucleophilic attack of hydrazine on the diketone carbonyls, followed by cyclization and dehydration.

  • The oxadiazole ring closure involves nucleophilic attack of the amidoxime nitrogen on the activated carboxylic acid derivative, followed by intramolecular cyclization and elimination of water.

  • The thioacetic acid introduction is facilitated by the nucleophilicity of the thiol group attacking an electrophilic halomethyl intermediate, forming a stable thioether bond.

Optimization of reaction parameters such as solvent polarity, temperature, and reagent stoichiometry is critical to maximize yields and minimize side reactions, especially given the sensitivity of heterocyclic rings to harsh conditions.

Summary Table of Preparation Methods

Synthetic Step Methodology Key Reagents Advantages Challenges
Pyrazole synthesis Condensation of diketones with hydrazine 1,3-diketones, hydrazine hydrate High regioselectivity, well-established Control of substitution pattern
Oxadiazole formation Cyclodehydration of amidoximes with acid derivatives Amidoximes, CDI, POCl3 Efficient ring closure, mild conditions Sensitive to moisture, requires dry conditions
Thioacetic acid introduction Nucleophilic substitution with thioglycolic acid Halomethyl intermediates, thioglycolic acid Direct thioether formation Possible side reactions with other nucleophiles
Purification Chromatography, recrystallization Various solvents High purity Time-consuming

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetic acid moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon adjacent to the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties The presence of the pyrazole and oxadiazole rings suggests that it may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for use in advanced materials science.

Mechanism of Action

The mechanism of action of ({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and oxadiazole rings. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid is unique due to the combination of the pyrazole, oxadiazole, and thioacetic acid moieties in a single molecule. This unique structure provides a distinct set of chemical and biological properties that are not found in simpler compounds.

Biological Activity

The compound ({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid is a complex organic molecule that incorporates a pyrazole ring, an oxadiazole structure, and a thioacetic acid moiety. This unique combination suggests potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅N₅O₄S
  • Molar Mass : 325.34 g/mol
  • CAS Number : 1170227-40-3

The compound's structure features multiple functional groups that may contribute to its biological activity. The presence of the pyrazole and oxadiazole rings is particularly notable for their roles in various pharmacological effects.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. The structural components may facilitate these interactions, leading to alterations in cellular signaling and metabolic processes.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

CompoundActivityMIC (μg/mL)
Benzimidazole-Pyrazole DerivativesAntibacterial against Gram-positive bacteria3.125 - 50
Pyrazole DerivativesAntifungal activity against various strains6.25 - 50

The compound's potential antimicrobial effects can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit enzyme functions critical for microbial survival .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies suggest that such compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses. The thioacetic acid moiety may enhance these effects by improving solubility and bioavailability .

Anticancer Properties

Preliminary studies on related compounds indicate potential anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. The combination of the pyrazole and oxadiazole rings may enhance the compound's efficacy against various cancer cell lines by targeting specific signaling pathways involved in tumor progression .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of similar pyrazole derivatives found that compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives had MIC values ranging from 3.125 to 50 μg/mL against various strains including Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of pyrazole derivatives through in vitro assays. The results indicated a reduction in TNF-alpha levels when treated with these compounds, suggesting a mechanism involving inhibition of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or thiol-alkylation reactions. For example, analogous 1,2,4-triazole-thioacetic acids were prepared by refluxing precursors (e.g., chloroacetic acid) with thiol-containing intermediates under acidic conditions . Key steps include:

  • Thiol-alkylation : Reacting 1,2,4-oxadiazol-3-yl-thiol derivatives with chloroacetic acid.
  • Recrystallization : Purification using DMF/acetic acid mixtures to ensure high purity (>95% by chromatography) .
  • Salt formation : Salts (e.g., Na+, K+, or metal complexes) are obtained by reacting the acid with hydroxides or sulfates .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use integrated analytical techniques:

  • Elemental analysis : Verify C, H, N, S content to confirm molecular formula.
  • IR spectrophotometry : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, thioether at ~650 cm⁻¹) .
  • Chromatography (TLC/HPLC) : Assess purity and detect degradation products (e.g., solvent-mediated decomposition observed in similar compounds) .

Q. What experimental designs are recommended for initial biological activity screening?

  • Methodological Answer : Use a tiered approach:

  • In vitro assays : Test antimicrobial/antifungal activity via broth microdilution (MIC/MBC determination) .
  • Stability screening : Monitor mass balance (e.g., 100% recovery of main compound + degradation products under stress conditions) to rule out artifactivity .
  • Positive controls : Compare with known bioactive pyrazole or 1,2,4-triazole derivatives .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Degradation analysis : Use HPLC to identify impurities/degradants (e.g., solvent-stream byproducts like 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid, which may interfere with bioassays) .
  • Dose-response validation : Ensure activity is concentration-dependent and reproducible across multiple batches.
  • Mechanistic studies : Compare activity with structurally related analogs to isolate pharmacophore contributions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modifications at the pyrazole (e.g., 1,5-dimethyl vs. phenyl substitution) or oxadiazole rings .
  • Computational modeling : Use DFT to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
  • Crystallography : Resolve 3D structures to identify key binding motifs (e.g., hydrogen-bonding via carboxylic acid groups) .

Q. What methodologies assess environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer :

  • Environmental partitioning : Measure logP and solubility to predict distribution in water/soil compartments .
  • Biotic transformation : Use OECD 307/308 guidelines to study biodegradation in soil/water systems .
  • Toxicity profiling : Conduct multi-trophic assays (e.g., Daphnia magna for acute toxicity, algal growth inhibition) .

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